molecular formula C15H14ClNO2 B2703333 2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 157895-11-9

2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B2703333
CAS No.: 157895-11-9
M. Wt: 275.73
InChI Key: QABZVVVMVNDEHU-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation reaction between 4-chlorobenzaldehyde and 6-ethoxy-2-hydroxyaniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the imine group can participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(4-bromophenyl)imino]methyl}-6-ethoxyphenol
  • 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-ethoxyphenol
  • 2-{(E)-[(4-methylphenyl)imino]methyl}-6-ethoxyphenol

Uniqueness

2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-5-3-4-11(15(14)18)10-17-13-8-6-12(16)7-9-13/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABZVVVMVNDEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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